N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound with significant implications in medicinal chemistry. It is characterized by its complex molecular structure, which includes multiple dimethylamino groups and an oxalamide linkage. The compound's molecular formula is , and it has a molecular weight of approximately 398.5 g/mol. This compound is of particular interest due to its potential biological activities, particularly in neuropharmacology, where it may influence neurotransmitter systems involved in various psychiatric and neurological disorders.
The compound is synthesized through advanced organic chemistry techniques and is available from various chemical suppliers, including BenchChem and Chemsrc. Research indicates that derivatives of this compound exhibit promising biological activities, making it a focus of ongoing studies in drug development .
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide belongs to the class of oxalamides, which are compounds characterized by the presence of an oxalamide functional group. This class is known for its diverse applications in medicinal chemistry, particularly as potential therapeutic agents targeting various biological pathways.
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves several multi-step organic reactions. A common synthetic route includes:
Advanced techniques such as Density Functional Theory (DFT) calculations may be employed to optimize reaction conditions and predict the properties of the synthesized compounds.
The molecular structure of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide features:
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N(C)C
.N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide primarily involves interactions with neurotransmitter receptors in the brain. The dimethylamino groups enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.
Research indicates that this compound may modulate neurotransmitter systems, particularly those involved in mood regulation and anxiety, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .
While specific physical properties such as melting point and boiling point are not universally reported for this compound, it is known that similar oxalamides exhibit varying degrees of solubility depending on their substituents.
Key chemical properties include:
Relevant data from suppliers indicate that this compound typically has a purity level around 95%, making it suitable for high-quality research applications .
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide has several scientific applications:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4